molecular formula C5H6BrN3O2 B1328796 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole CAS No. 21117-52-2

5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole

Cat. No.: B1328796
CAS No.: 21117-52-2
M. Wt: 220.02 g/mol
InChI Key: DDNLLYFCHCFJAZ-UHFFFAOYSA-N
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Description

5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 5-position, two methyl groups at the 1- and 2-positions, and a nitro group at the 4-position. It is known for its applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole can be achieved through several methods. One common approach involves the bromination of 1,2-dimethyl-4-nitroimidazole. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform .

Another method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nitrile to form the imidazole ring, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions. These processes are designed to be safe, efficient, and scalable. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in the development of new drugs, particularly those targeting bacterial infections.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole involves its interaction with biological molecules. The nitro group can undergo reduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components. This property makes it useful as an antimicrobial agent, as it can target and kill bacteria in low-oxygen environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the nitro group allows for a variety of chemical modifications, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

5-bromo-1,2-dimethyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-3-7-5(9(10)11)4(6)8(3)2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNLLYFCHCFJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175344
Record name 5-Bromo-1,2-dimethyl-4-nitroimidazole
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URL https://comptox.epa.gov/dashboard/DTXSID60175344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21117-52-2
Record name 5-Bromo-1,2-dimethyl-4-nitroimidazole
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Record name NSC226232
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Record name 5-Bromo-1,2-dimethyl-4-nitroimidazole
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Record name 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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